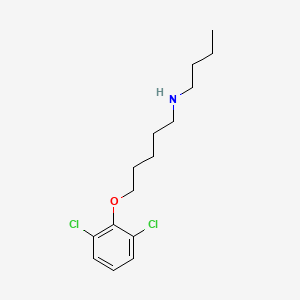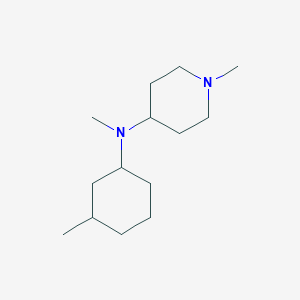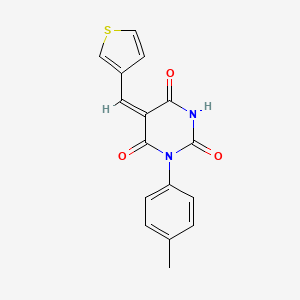
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor.
Wirkmechanismus
BDP acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, BDP can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and food intake, and the modulation of drug addiction and withdrawal. BDP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more specific and targeted studies of this receptor. However, BDP is also relatively expensive and may not be readily available in some research settings. Additionally, the effects of BDP may be influenced by factors such as age, sex, and genetic background, which can limit its applicability in certain studies.
Zukünftige Richtungen
There are a number of potential future directions for research on BDP. One area of interest is the role of the 5-HT2C receptor in the regulation of appetite and food intake, which has implications for the treatment of obesity and eating disorders. Another area of interest is the use of BDP in the study of drug addiction and withdrawal, which could lead to the development of new treatments for addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of BDP and its potential applications in other areas of scientific research.
Synthesemethoden
BDP can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorophenol with butylamine, followed by the addition of pentanoic acid. The resulting compound is then purified using column chromatography to obtain pure BDP.
Wissenschaftliche Forschungsanwendungen
BDP has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and behavioral research. It has been shown to modulate the activity of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. BDP has also been used to study the role of the 5-HT2C receptor in drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-2-3-10-18-11-5-4-6-12-19-15-13(16)8-7-9-14(15)17/h7-9,18H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGUJUZNZAWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5057489.png)
![3-(ethylthio)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5057518.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)

![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)

![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)